2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a variety of functional groups, including benzodioxole, ethoxy, and prop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to control reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, chromeno[2,3-c]pyrrole derivatives, and molecules with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile molecule for research and development.
Properties
Molecular Formula |
C31H27NO7 |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-prop-2-enoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C31H27NO7/c1-4-12-36-23-11-8-20(15-26(23)35-5-2)28-27-29(33)21-13-18(3)6-9-22(21)39-30(27)31(34)32(28)16-19-7-10-24-25(14-19)38-17-37-24/h4,6-11,13-15,28H,1,5,12,16-17H2,2-3H3 |
InChI Key |
IGQZRGBRXPAQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C)OCC=C |
Origin of Product |
United States |
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